4-(Benzyloxy)benzyl chloride

Description

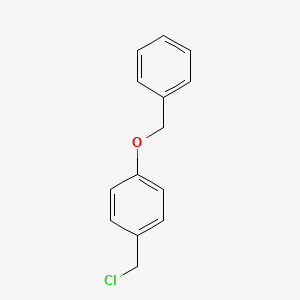

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQPSKUPEXAQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232449 | |

| Record name | 3-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-42-0 | |

| Record name | 4-Benzyloxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXYBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XM7MMW4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(Benzyloxy)benzyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a reagent is often measured by its versatility. 4-(Benzyloxy)benzyl chloride (CAS No. 836-42-0), a seemingly simple aromatic compound, embodies this principle of versatility.[1] It is a bifunctional molecule, featuring a reactive benzyl chloride moiety for nucleophilic substitution and a stable benzyloxy group that can act as a protecting group or a bulky, lipophilic modifier. This dual-functionality makes it a highly valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, grounded in mechanistic principles to empower researchers in leveraging its full potential.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to light yellow crystalline solid at room temperature, a key practical detail for handling and storage.[2][3][4] Its solubility in nonpolar solvents like toluene facilitates its use in a wide range of organic reaction conditions.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 836-42-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃ClO | [1][2][4] |

| Molecular Weight | 232.71 g/mol | [2][3][4] |

| Appearance | White to light yellow/orange powder or crystal | [2][3][4] |

| Melting Point | 77-79 °C (lit.) | [2][3] |

| Boiling Point | 355.7 ± 22.0 °C (Predicted) | [2][4] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in Toluene | [2][3][4] |

| InChI Key | UYQPSKUPEXAQRJ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl | [1] |

Synthesis and Characterization

Synthetic Pathways

While specific industrial synthesis routes are proprietary, the preparation of this compound logically follows established methods for the synthesis of benzyl chlorides.[5] A common laboratory-scale approach involves the chlorination of the corresponding 4-(benzyloxy)benzyl alcohol. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The choice of reagent is critical; for instance, using SOCl₂ with a base like pyridine is often preferred for acid-sensitive substrates as it proceeds under milder conditions.

Alternatively, free-radical chlorination of 4-benzyltoluene at the benzylic position of the toluene ring could be envisioned, though this risks side reactions on the other benzylic position and the aromatic rings if conditions are not meticulously controlled.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the reagent. The following are expected spectral features based on its structure and data from analogous compounds.[6][7][8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the benzylic protons of the –CH₂Cl group, anticipated around δ 4.5-4.6 ppm .

-

A singlet for the benzylic protons of the ether –OCH₂– group, anticipated around δ 5.0-5.1 ppm .

-

A complex multiplet pattern in the aromatic region, δ 6.8-7.5 ppm , corresponding to the nine aromatic protons from the two distinct phenyl rings. The para-substituted ring will show a characteristic AA'BB' pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon framework, with expected signals for:

-

The chloromethyl carbon (–CH₂Cl) around δ 45-50 ppm .

-

The ether methylene carbon (–OCH₂–) around δ 70 ppm .

-

Multiple signals in the aromatic region between δ 115-160 ppm .

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group confirmation:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretching from the two CH₂ groups.

-

~1610, 1510, 1450 cm⁻¹: Characteristic C=C stretching vibrations of the aromatic rings.

-

~1250 cm⁻¹ (strong): The prominent C-O-C asymmetric stretching of the aryl ether.

-

~700-600 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show:

-

A molecular ion peak (M⁺) at m/z 232 .

-

An isotopic peak (M+2) at m/z 234 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.

-

A prominent base peak at m/z 197 , resulting from the loss of the chlorine radical (•Cl) to form a highly stable, resonance-stabilized benzylic carbocation.

-

Chemical Reactivity and Mechanistic Rationale

The utility of this compound stems from the reactivity of the benzylic chloride. Benzylic halides are excellent electrophiles, susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).

The Influence of the Benzyloxy Group

The para-benzyloxy group is the dominant electronic feature influencing the molecule's reactivity. It is an electron-donating group through resonance (+R effect), where the oxygen's lone pairs delocalize into the aromatic ring. This has a profound impact:

-

Stabilization of the Carbocation: In an Sₙ1 pathway, the rate-determining step is the formation of a benzylic carbocation. The para-benzyloxy group strongly stabilizes this intermediate through resonance, significantly accelerating the reaction rate compared to unsubstituted benzyl chloride. This makes the compound highly reactive towards even weak nucleophiles.

-

Enhanced Electrophilicity: While the group is donating, the primary site of reaction is the CH₂Cl group, which remains a potent electrophilic center.

Caption: Workflow for Solid-Phase Synthesis using the reagent.

Synthesis of Bioactive Molecules

The reagent is explicitly cited as a precursor in the preparation of 4-aryl-3,4-dihydropyrimidin-5-carboxylates (DHPMs). [2][11]The DHPM scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including calcium channel blockers and antiviral agents.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous compound requiring strict handling protocols.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [2][12]Like many benzyl halides, it is a lachrymator (an irritant that causes tearing) and is harmful if inhaled. [12][13]* Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. [12][14]Avoid breathing dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [14]The recommended storage temperature is 2-8°C (refrigerated) to ensure its long-term stability and prevent degradation. [2][3][4]

Hazard Code Description H314 Causes severe skin burns and eye damage GHS Pictogram GHS05 (Corrosion) | Signal Word | Danger |

Representative Experimental Protocol: Benzylation of an Alcohol

The following is a representative, generalized protocol for using this compound to protect an alcohol. Note: This procedure must be adapted and optimized for specific substrates and scales.

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve the alcohol substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Cautiously add a non-nucleophilic base (e.g., sodium hydride, NaH, 1.1 eq.) portion-wise to the stirred solution. Causality Note: Using a strong, non-nucleophilic base ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide without competing Sₙ2 reaction of the base with the electrophile.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Electrophile Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via a syringe or dropping funnel. Causality Note: The slight excess of the electrophile helps drive the reaction to completion. Slow addition controls any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

Conclusion

This compound is more than a simple intermediate; it is a strategic building block whose properties are dictated by the interplay between its two functional groups. Its high reactivity, driven by electronic stabilization from the benzyloxy group, makes it an efficient reagent for introducing the 4-benzyloxybenzyl moiety. For researchers in drug discovery, its role as a precursor to bioactive scaffolds and its application in solid-phase synthesis underscore its importance. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to successfully and safely employing this versatile compound in the synthesis of next-generation molecules.

References

- Chemdad Co., Ltd. (n.d.). This compound.

- SLS. (n.d.). This compound, | 114081-25G | SIGMA-ALDRICH.

- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 119(3-4), 305-312. [Link]

- NIST. (n.d.). Benzoyl chloride, 4-chloro-. In NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides.

- Common Organic Chemistry. (n.d.). Benzyl Chloride.

- Song, Y., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.

- NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 4-Methoxy-benzylchloride - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

- ResearchGate. (n.d.). Fig. 2. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor....

- NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 836-42-0 [amp.chemicalbook.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 836-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Methylbenzyl chloride(104-82-5) 13C NMR spectrum [chemicalbook.com]

- 8. Benzyl chloride(100-44-7) MS spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl chloride [webbook.nist.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Benzyl Chloride [commonorganicchemistry.com]

- 14. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 4-(Benzyloxy)benzyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis

4-(Benzyloxy)benzyl chloride (CAS No. 836-42-0) is a crystalline solid that serves as a pivotal intermediate in a multitude of synthetic applications, ranging from medicinal chemistry to materials science. Its utility is derived from its bifunctional nature: a reactive benzylic chloride that readily participates in nucleophilic substitution reactions, and a stable benzyl ether that often acts as a protecting group for a phenolic hydroxyl moiety.[1] This unique combination allows for the strategic introduction of the 4-(benzyloxy)benzyl group into complex molecular architectures, making it an invaluable tool for drug development professionals and research scientists. This technical guide provides a comprehensive overview of its synthesis, reactivity, applications, and safe handling, with a focus on the causal relationships behind experimental choices and protocols.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 836-42-0 | [2] |

| Molecular Formula | C₁₄H₁₃ClO | [3] |

| Molecular Weight | 232.71 g/mol | |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 77-79 °C | |

| Solubility | Soluble in toluene, dichloromethane, and other common organic solvents | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 7.38 - 7.32 (m, 5H, Ar-H), 5.09 (s, 2H, OCH₂), 4.57 (s, 2H, CH₂Cl) | [5] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ = 158.4, 136.9, 130.3, 128.6, 128.1, 127.5, 115.1, 70.1, 46.1 | [1] (inferred) |

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, 4-(benzyloxy)benzyl alcohol. The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is a widely adopted method due to its high yield and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[6][7]

Experimental Protocol: Chlorination of 4-(Benzyloxy)benzyl Alcohol

Materials:

-

4-(Benzyloxy)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops). DMF reacts with thionyl chloride to form the Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), which is the active chlorinating species.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. The dropwise addition is necessary to maintain a controlled reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting alcohol has been consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to afford a white crystalline solid.[8][9] Column chromatography on silica gel can also be employed for higher purity.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Tale of Two Electrophilic Sites

The reactivity of this compound is dominated by the benzylic chloride moiety, which is a potent electrophile.[10] The presence of the electron-donating benzyloxy group at the para position further enhances the reactivity of the benzylic carbon towards nucleophilic attack by stabilizing the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[4][11] The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the reaction pathway (Sₙ1 vs. Sₙ2).[10]

Caption: Nucleophilic substitution on this compound.

Applications in Drug Development and Medicinal Chemistry

The versatile reactivity of this compound has led to its widespread use in the synthesis of biologically active molecules.

Synthesis of Dihydropyrimidines (DHPMs)

One notable application is in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates (DHPMs), a class of compounds known for a wide spectrum of biological activities, including calcium channel modulation.[12] this compound can be used to introduce the benzyloxyphenyl moiety, which is a common structural feature in many pharmacologically active DHPMs.[12]

Solid-Phase Synthesis Linker

In solid-phase organic synthesis, particularly in peptide and small molecule library synthesis, this compound is employed to create a linker attached to a solid support.[12][13] The benzylic chloride allows for the covalent attachment of the first building block (e.g., an amino acid or a carboxylic acid) to the resin. The resulting benzyl ether or ester linkage is stable to many reaction conditions but can be cleaved under specific, often acidic, conditions to release the final product from the solid support.[14][15] This "safety-catch" linker strategy is a cornerstone of combinatorial chemistry and drug discovery.[16]

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B.

-

Signal Word: Danger.

-

Hazard Statements: H314: Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its dual functionality as a reactive electrophile and a stable protecting group precursor allows for its strategic incorporation into a wide array of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for harnessing its full potential in the advancement of chemical synthesis and pharmaceutical innovation.

References

- Supporting Information. (n.d.). General procedure A1-2. Retrieved from a general synthesis procedure document.

- PubChem. (n.d.). 4-Benzyloxybenzyl chloride.

- Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution.

- Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.

- Gauth. (n.d.). Benzyl chloride is reacted with different nucleophiles.

- Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.

- Semantic Scholar. (n.d.). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3.

- CUNY. (n.d.). Recrystallization and Crystallization.

- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.

- IMARC Group. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights.

- CUNY. (n.d.). Purification by Recrystallization.

- Albericio, F., & Carpino, L. A. (2002). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 7(5), 436–454.

- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.

- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

- Reddit. (2025). Benzylic reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Benzyloxybenzyl chloride | C14H13ClO | CID 70042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 836-42-0: 4-Benzyloxybenzyl chloride | CymitQuimica [cymitquimica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solved: Benzyl chloride is reacted with different nucleophiles (HO , CH _3COO^-, PhO^-, CH_3O^-). [Chemistry] [gauthmath.com]

- 12. 4-(苄氧基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)benzyl Chloride

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)benzyl chloride (CAS No. 836-42-0), a valuable bifunctional reagent in organic synthesis. The document details a robust and scalable laboratory-scale synthesis protocol, starting from the commercially available 4-(benzyloxy)benzyl alcohol. A thorough discussion of the reaction mechanism and critical process parameters is included to ensure reproducibility and high yield. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data and key identifying features are presented to aid researchers in verifying the purity and identity of the synthesized compound. Safety protocols for handling the reagents and the final product are also addressed in detail. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.

Introduction: The Versatility of this compound in Synthetic Chemistry

This compound, with the chemical formula C₁₄H₁₃ClO, is a crystalline solid that serves as a pivotal intermediate in a variety of organic transformations.[1] Its utility stems from its dual reactivity: the benzylic chloride moiety provides a readily accessible electrophilic site for nucleophilic substitution, while the benzyl ether group can act as a stable protecting group for a phenolic hydroxyl, which can be cleaved under specific conditions. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.

One of the notable applications of this compound is in the preparation of biologically active compounds. For instance, it is utilized in the synthesis of 4-aryl-3,4-dihydropyrimidines (DHPMs), a class of compounds known to exhibit a wide spectrum of biological activities.[2] The benzyloxybenzyl moiety is often incorporated into molecular scaffolds to enhance their therapeutic properties or to serve as a handle for further functionalization.

This guide aims to provide a detailed and practical resource for the synthesis and characterization of this compound, enabling researchers to confidently produce and verify this important synthetic intermediate.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chlorination of 4-(benzyloxy)benzyl alcohol. This transformation can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a widely used and effective choice due to the clean nature of the byproducts (SO₂ and HCl as gases).

Reaction Mechanism

The reaction of an alcohol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) proceeds through a well-established mechanism. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent. The alcohol then attacks this intermediate, leading to the formation of a chlorosulfite ester. The final step involves the intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide and a proton, to yield the desired alkyl chloride.

Experimental Protocol

The following protocol is a general and effective method for the synthesis of this compound from 4-(benzyloxy)benzyl alcohol.[3]

Materials:

-

4-(Benzyloxy)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)benzyl alcohol (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride. Caution: This quenching process is exothermic and will evolve gas (CO₂ and SO₂). Ensure adequate ventilation and perform this step slowly to control the effervescence.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product, which is often a solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected results from standard analytical techniques.

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 836-42-0[1] |

| Molecular Formula | C₁₄H₁₃ClO[1] |

| Molecular Weight | 232.71 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 77-79 °C[4] |

| Solubility | Soluble in toluene and other common organic solvents |

| Storage Temperature | 2-8°C[4] |

Spectroscopic and Spectrometric Data

The following tables summarize the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This data is predicted based on the chemical structure and comparison with analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data (Expected) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 7H | Ar-H (benzyloxy & phenyl) |

| ~6.95 | d | 2H | Ar-H (phenyl, ortho to -OCH₂) |

| ~5.08 | s | 2H | -O-CH₂ -Ph |

| ~4.57 | s | 2H | -CH₂ -Cl |

¹³C NMR (Carbon NMR) Data (Expected) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | C -O (aromatic) |

| ~136.8 | Quaternary C (benzyloxy) |

| ~130.2 | Quaternary C (phenyl) |

| ~128.6 | Ar-C H |

| ~128.1 | Ar-C H |

| ~127.5 | Ar-C H |

| ~115.0 | Ar-C H |

| ~70.0 | -O-C H₂-Ph |

| ~46.0 | -C H₂-Cl |

3.2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

IR Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Aliphatic C-H stretch |

| ~1610, 1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1020 | Strong | Aryl-O-C stretch (symmetric) |

| ~740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~690 | Medium | C-Cl stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 232/234 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 91 | [C₇H₇]⁺, Tropylium ion (base peak) |

| 197 | [M-Cl]⁺ |

| 107 | [M-C₇H₇-Cl]⁺ |

Safety and Handling

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

This compound: This compound is an irritant. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Waste Disposal: Quenched thionyl chloride reaction mixtures should be handled as hazardous waste. Neutralize acidic waste streams before disposal according to institutional guidelines.

Workflow and Data Relationship Diagrams

To visually represent the processes described in this guide, the following diagrams have been generated using Graphviz.

Synthesis Workflow

Caption: Logical flow for the characterization of the synthesized product.

References

- Supporting Information. (n.d.). General procedure A1-2.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882).

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.

- PrepChem.com. (n.d.). Preparation of benzyl chloride.

- PubChem. (n.d.). 4-Benzoylbenzoyl chloride.

- ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Cross-Coupling.

- SpectraBase. (n.d.). 4-Methoxy-benzylchloride - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Benzoyl chloride, 4-chloro-.

- NIST. (n.d.). Benzoyl chloride.

- NIST. (n.d.). Benzyl chloride.

Sources

4-(Benzyloxy)benzyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)benzyl chloride in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, designed for researchers, scientists, and professionals in drug development. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the theoretical frameworks and experimental methodologies required to predict, determine, and understand its solubility profile. By explaining the causality behind experimental choices, this guide serves as a practical tool for informed solvent selection and experimental design.

Introduction: The Critical Role of Solubility

This compound is a key intermediate in organic synthesis, notably in the preparation of compounds like 4-aryl-3,4-dihydropyrimidine-5-carboxylates (DHPMs), which exhibit a wide spectrum of biological effects.[1] The success of any synthesis or formulation involving this compound is fundamentally dependent on its interaction with the solvent system. Solubility dictates reaction rates, influences crystallization and purification processes, and is a critical parameter in the development of drug delivery systems. An understanding of its solubility is, therefore, not merely academic but a prerequisite for efficient and successful research and development.

This guide will navigate the theoretical underpinnings of solubility prediction, provide a robust experimental protocol for its quantitative determination, and present the known physicochemical properties and solubility data for this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a useful starting point.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 836-42-0 | [4] |

| Molecular Formula | C₁₄H₁₃ClO | |

| Molecular Weight | 232.71 g/mol | |

| Appearance | White to light yellow/orange powder or crystal | [4] |

| Melting Point | 77-79 °C (lit.) | [1][4] |

| Storage Temperature | 2-8°C | [4] |

| Hazards | Corrosive, causes severe skin burns and eye damage, moisture sensitive.[5] |

The molecule possesses both non-polar (two benzene rings) and polar (ether linkage, chloromethyl group) characteristics, suggesting it will be most soluble in solvents of intermediate polarity or in non-polar aromatic solvents. Its solid form at room temperature necessitates a solvent capable of overcoming the crystal lattice energy.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide powerful predictive insights, reducing the experimental search space and accelerating solvent screening.[6]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[7][8] The core idea is that substances with similar HSP values are likely to be miscible.[7][8][9]

The distance (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller 'Ra' value indicates a higher likelihood of solubility. This method is particularly useful for screening solvent blends to replace undesirable solvents with more environmentally friendly or safer alternatives.[7]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[6][10] It uses quantum chemical calculations to generate a "σ-profile" for each molecule, which is a histogram of the screening charge density on the molecule's surface.[10] By comparing the σ-profiles of the solute and solvent, COSMO-RS can predict the chemical potential and, consequently, the solubility without relying on experimental data for the specific system.[11][12] This makes it an invaluable tool for a priori predictions in the early stages of drug development and process design.[11]

The following diagram illustrates the logical workflow for using these predictive models.

Caption: Diagram 1: Theoretical Solubility Prediction Workflow.

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[13] Given that this compound is sensitive to moisture, all procedures must be conducted under anhydrous conditions to prevent decomposition into 4-(benzyloxy)benzoic acid and hydrochloric acid.[14]

Mandatory Safety Precautions

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[15] All handling of the solid and its solutions should be performed within a chemical fume hood.[15]

Step-by-Step Experimental Protocol

The following protocol outlines the equilibrium solubility determination using the shake-flask method.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled in a desiccator to remove any residual moisture.

-

Use anhydrous grade solvents for all experiments.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different anhydrous organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached with a saturated solution.[13]

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the vials for a predetermined time (typically 24-48 hours) to ensure the system reaches equilibrium. The exact time may need to be determined by a preliminary experiment.[13]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or ambient-temperature pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[13]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or GC-FID).

-

Analyze the diluted sample to determine the precise concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Diagram 2: Experimental Solubility Determination Workflow.

Solubility Data and Solvent Selection

While extensive quantitative data is not publicly available, qualitative information and chemical principles can guide solvent selection.

Table 2: Solubility Profile of this compound

| Solvent Class | Solvent | Polarity | Known/Expected Solubility | Rationale / Comments |

| Aromatic Hydrocarbon | Toluene | Non-polar | Soluble[1][4] | Favorable interactions between the benzene rings of the solute and solvent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Polar aprotic | Expected to be soluble | Can solvate both polar and non-polar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar | Expected to be soluble | The ether linkage can interact with the ether in the solute. |

| Ketones | Acetone | Polar aprotic | Expected to be soluble | A good general-purpose solvent for moderately polar compounds. |

| Esters | Ethyl Acetate | Polar aprotic | Expected to be soluble | Similar polarity profile to ketones. |

| Alkanes | Hexane, Heptane | Non-polar | Expected to have low solubility | Lacks the ability to effectively solvate the polar ether and chloromethyl groups. |

| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Polar protic | Reacts | The benzylic chloride is susceptible to solvolysis. AVOID these solvents.[14] |

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS with a robust experimental protocol, researchers can efficiently screen and select appropriate solvents. This approach mitigates the risks associated with the compound's reactivity and ensures the generation of reliable, high-quality data essential for successful synthesis, purification, and formulation in the field of drug development.

References

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM.

- Wikipedia. (2023, December 2). Hansen solubility parameter. In Wikipedia.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis.

- AIChE. (n.d.). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings.

- SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters. Hansen Solubility.

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Wikipedia. (2023, May 21). COSMO-RS. In Wikipedia.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.

- ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Unknown Source. (n.d.).

- Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- PubChem. (n.d.). 4-Benzoylbenzoyl chloride. National Center for Biotechnology Information.

Sources

- 1. This compound | 836-42-0 [amp.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. scm.com [scm.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. COSMO-RS - Wikipedia [en.wikipedia.org]

- 11. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 4-(Benzyloxy)benzyl Chloride: Physicochemical Properties, Stability, and Analytical Methodologies

This guide provides a comprehensive technical overview of 4-(benzyloxy)benzyl chloride, a key intermediate in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, stability profile, and the critical analytical methodologies required for its quality assessment. The insights provided herein are grounded in established chemical principles and field-proven experimental practices to ensure both scientific integrity and practical applicability.

Core Physicochemical Properties

This compound is a white to off-white solid crystalline compound. Its structure, featuring a benzyl ether linkage and a reactive benzylic chloride, makes it a versatile reagent for introducing the 4-(benzyloxy)benzyl moiety in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃ClO | |

| Molecular Weight | 232.71 g/mol | |

| Melting Point | 77-79 °C (lit.) | [1] |

| Appearance | Solid | [1] |

| CAS Number | 836-42-0 | |

| Storage Temperature | 2-8°C | [1] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. Like many benzyl chlorides, it is susceptible to degradation, primarily through hydrolysis and thermal decomposition.

Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The presence of moisture, either from atmospheric humidity or residual water in solvents, can lead to the formation of 4-(benzyloxy)benzyl alcohol and hydrochloric acid.[2]

Mechanism of Hydrolysis:

The hydrolysis of benzyl chlorides, including this compound, predominantly proceeds through a substitution nucleophilic unimolecular (SN1) mechanism.[2][3][4] This is attributed to the stability of the intermediate benzylic carbocation, which is resonance-stabilized by the adjacent benzene ring. The benzyloxy group at the para position further enhances this stability through its electron-donating resonance effect.

Sources

An In-depth Technical Guide on the Safe Handling of 4-(Benzyloxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(Benzyloxy)benzyl chloride, with a molecular formula of C₁₄H₁₃ClO, is a solid organic compound utilized in various chemical syntheses.[1][2] Notably, it serves as a solid support for determining the loading of polymer-bound acids.[1][3] Its utility in the preparation of biologically active compounds, such as 4-aryl-3,4-dihydropyrimidine-5-carboxylates (DHPMs), underscores its importance in medicinal chemistry and drug development.[2] However, its chemical reactivity necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Danger".[1][2]

GHS Hazard Statements:

This classification as Skin Corrosion Category 1B indicates that it can cause irreversible damage to the skin upon contact.[1]

Pictogram:

-

GHS05: Corrosion[1]

It is imperative to recognize that this compound can cause significant harm upon direct contact.

Toxicological Profile and Health Effects

While specific toxicological studies on this compound are not extensively detailed in readily available literature, the hazards can be inferred from its classification and the known effects of related benzyl chlorides.

-

Skin and Eye Contact: Direct contact can lead to severe burns and serious eye damage.[1][2] The corrosive nature of the compound means that any exposure should be treated as a serious incident requiring immediate medical attention.

-

Inhalation: While it is a solid, inhalation of dust or fumes, which may be generated during handling or in a fire, can cause irritation to the respiratory tract. For the parent compound, benzyl chloride, inhalation can irritate the nose, throat, and lungs, potentially leading to pulmonary edema.

-

Ingestion: Ingestion is likely to cause severe damage to the gastrointestinal tract due to its corrosive properties.[4]

Given the structural similarity to benzyl chloride, which is classified as a probable human carcinogen (Group B2) by the EPA, it is prudent to handle this compound with extreme caution to minimize any potential long-term health risks.[5]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 836-42-0 | [1][2][3] |

| Molecular Weight | 232.71 g/mol | [1][3] |

| Appearance | White to light yellow/orange powder or crystal | [1][2] |

| Melting Point | 77-79 °C | [1][2][3] |

| Boiling Point | 355.7 ± 22.0 °C (Predicted) | [2] |

| Solubility | Soluble in Toluene | [2] |

| Storage Temperature | 2-8°C | [1][2][3] |

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of any vapors or dust.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[8]

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (8-inch minimum) are required.[8]

-

Hand Protection: Chemical-resistant gloves must be worn.[7][8] It is critical to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[8]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7][8]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges (e.g., type P3 for solids) should be used.[1][9]

Storage and Disposal

Proper storage and waste management are critical to maintaining a safe laboratory environment.

Storage

-

Store in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1][2]

-

Keep containers tightly closed to prevent exposure to moisture.[10]

-

Store in a corrosive-resistant container.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[6]

-

Contaminated materials should be placed in a designated and properly labeled waste container.

-

One recommended method of disposal for similar chemicals is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, while holding the eyelids open.[9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and large amounts of water. Seek medical attention.[9]

-

Inhalation: Move the individual to fresh air.[12] If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8][12] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[13]

Spill Response

-

Isolate the Area: Evacuate non-essential personnel and secure the area.[12]

-

Eliminate Ignition Sources: Remove all sources of ignition from the immediate area.[12]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[12]

-

Containment and Cleanup: For a solid spill, carefully scoop the material into a suitable container for disposal.[6] For a liquid spill (if dissolved), absorb with an inert material such as sand or earth and place in a labeled container.

-

Ventilation and Decontamination: Ventilate the area and wash the spill site after the material has been removed.[6]

Conclusion

This compound is a valuable reagent in chemical research and development. However, its corrosive nature demands a high level of respect and meticulous adherence to safety protocols. By understanding its hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.

References

- Benzyl-Chloride - Safety Data Sheet. (n.d.).

- This compound 97 836-42-0. (n.d.). Sigma-Aldrich.

- Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.

- BENZYL CHLORIDE (D7,98%) (+0.1%PROPYLENE OXIDE). (2017, March 1). Cambridge Isotope Laboratories.

- Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- BENZYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

- SAFETY DATA SHEET. (2025, August 14). Sigma-Aldrich.

- 4-(Benzyloxy)benzenesulfonyl chloride. (2022, May 16). CymitQuimica.

- SAFETY DATA SHEET. (2017, February 21). Matrix Scientific.

- This compound 836-42-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 836-42-0. (n.d.). ChemicalBook.

- BENZYL CHLORIDE. (n.d.). Sdfine.

- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.

- SAFETY DATA SHEET. (2018, February 19). Fisher Scientific.

- This compound 97 836-42-0. (n.d.). Sigma-Aldrich.

- Benzyl-Chloride - Safety Data Sheet. (n.d.).

- 4-Chloro Benzyl Chloride CAS No 104-83-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET. (2010, February 2). Fisher Scientific.

- Benzyl chloride. (n.d.). EPA.

- SAFETY DATA SHEET. (2025, October 13). TCI Chemicals.

- Provisional Peer Reviewed Toxicity Values for Benzyl chloride. (2008, July 14). EPA.

- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.

- This compound | CAS 836-42-0. (n.d.). SCBT.

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

Sources

- 1. This compound 97 836-42-0 [sigmaaldrich.com]

- 2. This compound | 836-42-0 [amp.chemicalbook.com]

- 3. 4-(苄氧基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. epa.gov [epa.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. isotope.com [isotope.com]

- 8. westliberty.edu [westliberty.edu]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]

A Comprehensive Guide to the Nomenclature and Synonyms of 4-(Benzyloxy)benzyl Chloride for Chemical Researchers

Executive Summary: 4-(Benzyloxy)benzyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure uniquely combines a stable benzyl ether, a common protecting group, with a reactive benzyl chloride moiety, a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. This dual nature makes it a valuable building block. However, the variety of names used to describe this single chemical entity in literature, patents, and commercial catalogs can create ambiguity and hinder comprehensive research. This guide provides an in-depth analysis of the synonyms for this compound, clarifying its nomenclature and offering a systematic framework for its identification. By synthesizing information from authoritative chemical databases and peer-reviewed literature, this document serves as a definitive reference for researchers, scientists, and drug development professionals to ensure accuracy and efficiency in their synthetic endeavors.

Introduction to this compound: A Molecule of Dual Utility

In the landscape of multistep organic synthesis, reagents that offer both stability and controlled reactivity are paramount. This compound (CAS No. 836-42-0) exemplifies this principle. Its molecular architecture is key to its utility.

The Duality of Function: Protecting Group and Electrophilic Hub

The molecule can be deconstructed into two key functional domains:

-

The Benzyl Ether Moiety (C₆H₅CH₂O-): The benzyl (Bn) group is one of the most widely used protecting groups for alcohols and phenols in synthetic chemistry.[1][2][3] Its popularity stems from its general stability across a wide range of reaction conditions (e.g., acidic, basic, and many oxidative/reductive environments) and its susceptibility to cleavage under specific, mild conditions, most commonly catalytic hydrogenolysis.[3][4][5] The presence of this group within the this compound structure means that the phenolic oxygen is pre-protected, allowing the other end of the molecule to react without interference.

-

The Benzyl Chloride Moiety (-CH₂Cl): The chloromethyl group attached to the benzene ring renders this position highly electrophilic. Benzyl chlorides are potent alkylating agents, readily participating in nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles.[6][7][8] This reactivity is the "business end" of the molecule, enabling chemists to introduce the entire benzyloxybenzyl scaffold into a target structure.

Significance in Drug Discovery and Solid-Phase Synthesis

The application of this compound is not merely academic. It serves as a crucial intermediate in the synthesis of compound libraries with potential therapeutic applications. For instance, it is used in the preparation of 4-aryl-3,4-dihydropyrimidine-5-carboxylates (DHPMs), a class of molecules known to exhibit a broad spectrum of biological effects.[9][10][11] Furthermore, it has been employed as a solid support in combinatorial chemistry, where it acts as a linker that allows for the straightforward cleavage and analysis of polymer-bound acids.[10][11]

Core Chemical Identifiers and Properties

To eliminate ambiguity, it is essential to ground any discussion of a chemical in its core, universally recognized identifiers and physical properties.

| Identifier / Property | Value | Reference(s) |

| CAS Number | 836-42-0 | [9][12][13] |

| Molecular Formula | C₁₄H₁₃ClO | [12][13][14] |

| Molecular Weight | 232.71 g/mol | [11][12][14] |

| IUPAC Name | 1-(Benzyloxy)-4-(chloromethyl)benzene | [13] |

| SMILES | O(c1ccc(cc1)CCl)Cc2ccccc2 | [13] |

| InChI Key | UYQPSKUPEXAQRJ-UHFFFAOYSA-N | [13] |

| EC Number | 212-648-3 | [11][13] |

| Melting Point | 77-79 °C | [14] |

| Appearance | Solid | [14] |

Decoding the Nomenclature: A Systematic Review of Synonyms

The primary challenge for researchers is navigating the diverse terminology for this compound. The synonyms can be categorized based on their derivation from different nomenclature systems.

IUPAC and Systematic Names

These names are constructed based on a rigorous set of rules to provide an unambiguous description of the chemical structure.

-

1-(Benzyloxy)-4-(chloromethyl)benzene: This is the preferred IUPAC name. It treats "benzene" as the parent structure. The substituents "benzyloxy" (the C₆H₅CH₂O- group) and "chloromethyl" (the -CH₂Cl group) are listed alphabetically and assigned locants 1 and 4, respectively.

-

Benzene, 1-(chloromethyl)-4-(phenylmethoxy)-: This is a common variation found in chemical databases.[13] Here, "phenylmethoxy" is used as an alternative, and equally correct, name for the benzyloxy group.

Common and Semi-Systematic Names

These names are more frequently encountered in laboratory settings and the chemical literature due to their conciseness.

-

This compound: This is arguably the most common name. It treats "benzyl chloride" (C₆H₅CH₂Cl) as the parent structure, with the "benzyloxy" group as a substituent at the 4-position (or para-position) of the phenyl ring.

-

p-(Benzyloxy)benzyl chloride: The 'p-' is an abbreviation for para, explicitly indicating the 1,4-substitution pattern on the benzene ring.[13]

-

Benzyl 4-(Chloromethyl)phenyl Ether: This name treats the molecule as an ether, with a "benzyl" group on one side of the oxygen and a "4-(chloromethyl)phenyl" group on the other.

Database and Historical Identifiers

Certain names may originate from specific chemical collections or older naming conventions.

-

4-Chloromethyl-alpha-phenylanisole: This is a less common synonym.[9] "Anisole" is the common name for methoxybenzene. In this context, it appears to be used more broadly to denote a substituted phenyl ether, with "alpha-phenyl" specifying the benzyl portion.

-

NSC-131670: This identifier signifies that the compound is part of the National Cancer Institute's (NCI) chemical repository, under the Developmental Therapeutics Program.[13] It is a non-descriptive database code.

| Synonym | Nomenclature System | Notes on Usage |

| 1-(Benzyloxy)-4-(chloromethyl)benzene | IUPAC | Unambiguous and systematic; preferred for formal publications. |

| This compound | Common / Semi-Systematic | Most frequently used in literature and catalogs. |

| Benzyl 4-(Chloromethyl)phenyl Ether | Common / Semi-Systematic | Emphasizes the ether linkage. |

| 1-(Chloromethyl)-4-(phenylmethoxy)benzene | Systematic (Variant) | Often used by chemical abstracting services.[13] |

| p-(Benzyloxy)benzyl chloride | Common / Semi-Systematic | Explicitly denotes the para substitution.[13] |

| 4-Chloromethyl-alpha-phenylanisole | Historical / Trivial | Less common; may be found in older literature.[9] |

| NSC-131670 | Database Identifier | Specific to the NCI/DTP database.[13] |

Practical Implications and Experimental Context

Understanding the nomenclature is the first step. Applying this knowledge to literature searches and experimental design is the critical follow-through.

A Workflow for Comprehensive Literature Searching

To ensure a thorough search for prior art, reaction conditions, or safety data, a multi-pronged approach using several identifiers is essential. The following workflow is recommended:

Caption: Recommended workflow for a comprehensive literature search.

Illustrative Protocol: Synthesis of a Benzyl Ether

To provide context for the type of chemistry this reagent is related to, below is a standard, trustworthy protocol for the benzylation of an alcohol using the Williamson ether synthesis. This demonstrates the fundamental transformation that forms the benzyl ether portion of this compound.

Objective: To protect a primary alcohol (e.g., ethanol) with a benzyl group.

Materials:

-

Ethanol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl Bromide (or Chloride) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred THF.

-

Alcohol Addition: Dissolve the ethanol in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add the benzyl bromide (or chloride) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any excess NaH.

-

Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl ether product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Safety and Handling Considerations

Like most benzyl chlorides, this compound is a hazardous substance that must be handled with appropriate care.

-

Corrosivity: It is classified as a corrosive material (GHS05 pictogram) and can cause severe skin burns and eye damage (H314 hazard statement).[11]

-

Lachrymator: Benzyl chlorides are lachrymators, meaning they are irritating to the eyes and mucous membranes, causing tearing.[7][8]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a potent and versatile tool in the arsenal of the synthetic chemist. Its utility, however, is matched by the complexity of its nomenclature. A clear understanding of its various synonyms—from the formal IUPAC designation to common laboratory shorthand—is not a trivial academic exercise but a practical necessity for robust scientific inquiry. By leveraging its CAS number as the primary identifier and supplementing searches with its most common names and structural keys, researchers can navigate the chemical literature with confidence and precision. This guide serves as a central reference to demystify its terminology, thereby facilitating safer, more efficient, and more innovative research in drug development and beyond.

References

- Alcohol Protecting Groups. (n.d.). University of Calgary.

- 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis. (n.d.). ChemicalBook.

- This compound | CAS 836-42-0. (n.d.). Santa Cruz Biotechnology.

- This compound | 836-42-0. (n.d.). ChemicalBook.

- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2007). ACS Publications.

- This compound 836-42-0. (n.d.). Tokyo Chemical Industry Co., Ltd..

- 4-BENZYLOXYBENZYL CHLORIDE. (n.d.). FDA Global Substance Registration System.

- This compound 97% | 836-42-0. (n.d.). Sigma-Aldrich.

- 836-42-0(this compound) Product Description. (n.d.). ChemicalBook.

- Protecting group. (n.d.). Wikipedia.

- Appendix 6: Protecting groups. (2015). Oxford Learning Link.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

- This compound 97% | 836-42-0. (n.d.). Sigma-Aldrich.

- This compound 97% | 836-42-0. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride. (n.d.). BenchChem.

- Benzyl Chloride. (n.d.). Common Organic Chemistry.

- Benzyl chloride. (n.d.). Wikipedia.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Chloride [commonorganicchemistry.com]

- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 9. This compound | 836-42-0 [amp.chemicalbook.com]

- 10. 4-(苄氧基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound 97 836-42-0 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. 4-BENZYLOXYBENZYL CHLORIDE [drugfuture.com]

- 14. 836-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Reactivity of the chloromethyl group in 4-(Benzyloxy)benzyl chloride

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 4-(Benzyloxy)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract